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molecular formula C14H8BrNO3 B1331614 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid CAS No. 296244-19-4

6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid

Cat. No. B1331614
M. Wt: 318.12 g/mol
InChI Key: LZLBRWWWEBHEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345700B2

Procedure details

To a 500 ml three necked round bottom flask was added 5-bromoisatin (20 g) and 2-acetyl-furan (9.7 g) in ethanol (150 ml) followed by NaOH (9.2 g) in one lot and the resulting brown solution was allowed to stir at RT for 5 minutes. To the above reaction mixture was added water (5 ml) at RT and the reaction mixture was heated to reflux for 2 hours. The completion of the reaction was monitored on TLC using MDC:MeOH (9:1) as a mobile phase. After completion of the reaction, the reaction mixture was filtered hot and water (150 ml) was added to filtrate. The filtrate was then acidified with 5N HCl to pH 6.0-6.5 and the precipitate formed was filtered and washed with water (3*50 ml) followed by ethanol (2*10 ml) to yield 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (20 g).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[C:13]([C:16]1[O:17][CH:18]=[CH:19][CH:20]=1)(=O)[CH3:14].[OH-:21].[Na+].O>C(O)C.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:13]([C:16]1[O:17][CH:18]=[CH:19][CH:20]=1)[CH:14]=[C:5]2[C:6]([OH:11])=[O:21] |f:2.3|

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered hot
ADDITION
Type
ADDITION
Details
water (150 ml) was added to filtrate
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (3*50 ml)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C2C(=CC(=NC2=CC1)C=1OC=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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